molecular formula C19H17F3N2O2 B2859712 N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-3-(trifluoromethyl)benzamide CAS No. 941993-59-5

N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-3-(trifluoromethyl)benzamide

Cat. No. B2859712
CAS RN: 941993-59-5
M. Wt: 362.352
InChI Key: HSLUPUDBLVNHRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-3-(trifluoromethyl)benzamide, also known as TFB, is a chemical compound that has gained attention for its potential use in scientific research. TFB is a synthetic compound that has been developed as a tool for studying the function of various proteins in the human body.

Scientific Research Applications

Benzene-1,3,5-tricarboxamide Derivatives

Benzene-1,3,5-tricarboxamides (BTAs) have garnered interest across various scientific disciplines due to their simple structure and the detailed understanding of their supramolecular self-assembly behavior. These compounds have found applications in nanotechnology, polymer processing, and biomedical fields. Their self-assembly into nanometer-sized rod-like structures stabilized by threefold H-bonding and their multivalent nature drive their applications, particularly in the biomedical field. The adaptable nature of BTAs promises a bright future for these compounds in commercial and scientific applications (Cantekin, de Greef, & Palmans, 2012).

Advanced Oxidation Processes (AOPs) for Organic Compound Degradation

Advanced oxidation processes have been utilized to treat various recalcitrant compounds in the environment, including pharmaceuticals and other organic pollutants. The study reviewed state-of-the-art studies on the by-products and biotoxicity of acetaminophen degradation by AOPs, highlighting the potential for these processes to degrade complex organic molecules into less harmful substances. This research may offer insights into how similar compounds could be broken down or modified for various applications (Qutob et al., 2022).

Novel Synthetic Opioids and Uridine Receptor Involvement in Sleep Mechanism

Research on the synthesis of hypnotic compounds from oxopyrimidine nucleosides, which include structural elements similar to the query compound, focuses on the uridine receptor's role in sleep regulation. These studies provide evidence for specific binding sites in the CNS that interact with uridine derivatives, influencing sleep mechanisms. This discovery opens up potential avenues for therapeutic applications related to sleep and CNS disorders (Kimura, Ho, & Yamamoto, 2001).

properties

IUPAC Name

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O2/c1-12-7-8-15(11-16(12)24-9-3-6-17(24)25)23-18(26)13-4-2-5-14(10-13)19(20,21)22/h2,4-5,7-8,10-11H,3,6,9H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSLUPUDBLVNHRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide

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